![molecular formula C10H12BrN B1525124 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 59961-00-1](/img/structure/B1525124.png)
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline include a boiling point of 283℃, a density of 1.428, and a flash point of 125℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a valuable scaffold in medicinal chemistry. It’s a part of the tetrahydroisoquinoline (THIQ) class, which is known for its diverse biological activities against various pathogens and neurodegenerative disorders . This compound can serve as a precursor for the synthesis of potential therapeutic agents, particularly those targeting central nervous system ailments.
Synthesis of Natural and Synthetic Compounds
The THIQ scaffold is significant in the synthesis of both natural and synthetic compounds. The bromo and methyl groups on the 6-Bromo-2-methyl-THIQ can be manipulated through various chemical reactions to create complex molecules with biological significance .
Structural Activity Relationship (SAR) Studies
SAR studies are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity6-Bromo-2-methyl-THIQ can be used to generate analogs for SAR studies, helping to identify which modifications enhance or reduce biological activity .
Antineuroinflammatory Agents
N-Benzyl THIQ derivatives are known to function as antineuroinflammatory agents. The 6-Bromo-2-methyl-THIQ can be used as a starting point for synthesizing these derivatives, which have potential applications in treating neuroinflammatory conditions .
Asymmetric Catalysis
THIQ derivatives are also used in asymmetric catalysis as chiral scaffolds. The 6-Bromo-2-methyl-THIQ can be developed into catalysts that are essential for producing enantiomerically pure substances, which are important in the pharmaceutical industry .
Multicomponent Reactions (MCRs)
MCRs are a powerful strategy in organic synthesis for generating molecular diversity6-Bromo-2-methyl-THIQ can participate in MCRs to create a variety of complex molecules efficiently and with high selectivity .
Safety and Hazards
The safety information for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The future directions for the research and development of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
Mechanism of Action
Mode of Action
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
Tetrahydroisoquinolines are known to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be identified .
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is a cyp2d6 inhibitor . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good permeability across biological membranes .
Result of Action
Given its structural similarity to other tetrahydroisoquinolines, it may exert similar effects, such as modulating neurotransmitter systems or inhibiting the growth of certain pathogens .
Action Environment
The action of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure. It is recommended to store the compound under inert gas at 2–8 °C
properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCPPFVDGLVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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